molecular formula C18H16N6 B2799112 N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide CAS No. 478064-19-6

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide

Cat. No.: B2799112
CAS No.: 478064-19-6
M. Wt: 316.368
InChI Key: RJBKRYKSICTGHC-UHFFFAOYSA-N
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Description

N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide is a complex organic compound with a unique structure that includes a quinoxaline ring, a benzyl group, and a cyanoethanimidohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone. The benzyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the cyanoethanimidohydrazide moiety through a reaction with cyanoacetic acid hydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. The cyanoethanimidohydrazide moiety can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide can be compared with other similar compounds, such as:

    N’-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide: Similar structure but with a trimethylbenzenesulfonohydrazide moiety.

    N’-(3-benzyl-2-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonohydrazide: Contains a trifluoromethyl group, which can alter its chemical properties and biological activity.

Biological Activity

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N6
  • Molecular Weight : 320.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-benzyl-2-quinoxaline with cyanoacetic acid and hydrazine derivatives. The process may include various steps such as condensation and cyclization, leading to the formation of the desired hydrazide derivative.

Antitumor Activity

Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit significant antitumor activity.

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
    • For instance, it displayed IC50 values in the low micromolar range against breast cancer (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison with Doxorubicin
MCF-71.18More potent
NCI-H4602.86Comparable
Normal Fibroblast>100Non-cytotoxic

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Targeting Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, similar to other quinoxaline derivatives that target EGFR and BRAF kinases .
  • Induction of Apoptosis : It has been suggested that the compound promotes apoptosis in cancer cells, possibly through the activation of caspase pathways.

Case Studies

Several studies have highlighted the efficacy of quinoxaline derivatives in treating various cancers:

  • Study on Anticancer Activity :
    • A study evaluated a series of quinoxaline derivatives and reported that compounds similar to this compound showed high cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity to normal cells .
    • The study emphasized the importance of structural modifications in enhancing biological activity.
  • Molecular Docking Studies :
    • Molecular docking studies indicated that this compound binds effectively to ATP binding sites of key oncogenic proteins, suggesting a mechanism for its antitumor activity .

Properties

IUPAC Name

N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBKRYKSICTGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC#N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327602
Record name N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478064-19-6
Record name N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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